5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Vue d'ensemble

Description

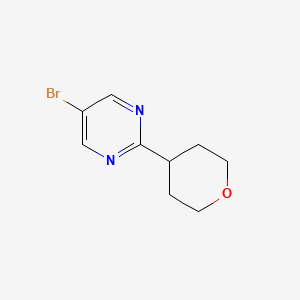

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 5 and a tetrahydro-2H-pyran-4-yl group at position 2. The tetrahydro-2H-pyran moiety introduces a saturated oxygen-containing six-membered ring, enhancing solubility and influencing steric and electronic properties. This compound is pivotal in medicinal chemistry as a precursor for synthesizing kinase inhibitors and antiviral agents due to its versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled by the bromine substituent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The pyrimidine ring can be subjected to oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine has shown promise as an enzyme inhibitor, particularly in the context of protein-ligand interactions. Its mechanism involves binding to specific molecular targets, which can inhibit enzymatic activity by blocking active sites. Studies indicate its efficacy in inhibiting enzymes associated with various diseases, including cancer and diabetes .

Key Findings:

- Enzyme Inhibition: The compound exhibits potential as an inhibitor of activin-like kinase 5 (ALK5), which is involved in the TGF-β signaling pathway, crucial for regulating cellular processes such as proliferation and differentiation .

- Antitumor Activity: Research has demonstrated that related compounds can significantly inhibit tumor growth in xenograft models without evident toxicity, highlighting their therapeutic potential .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as substitution, oxidation, and coupling—makes it valuable in the development of new compounds with desired properties .

Reactions Involving this compound:

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium azide | Dimethylformamide |

| Oxidation | Potassium permanganate | Acidic medium |

| Coupling | Palladium catalysts | Controlled temperatures |

Biological Research

The compound's interactions with biological targets have been extensively studied, revealing its potential for incorporation into bioactive molecules. These interactions are crucial for understanding its pharmacological effects and guiding further drug development efforts .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative or conjugate being studied .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations at Position 2

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c)

- Structure: Position 2 substituted with a 4-(trifluoromethoxy)phenoxy group.

- Key Differences: The trifluoromethoxy group is strongly electron-withdrawing, reducing pyrimidine ring electron density and enhancing electrophilicity at position 3. Application: Used in antimalarial quinolone derivatives, leveraging its stability under acidic conditions .

5-Bromo-2-[(4-fluorobenzyl)oxy]pyrimidine

- Structure : Position 2 substituted with a 4-fluorobenzyloxy group.

- Key Differences :

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

- Structure : Position 2 substituted with a pyrazoline ring bearing nitro and phenyl groups.

- Key Differences :

Substituent Variations at Other Positions

4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one

- Structure: Tetrahydro-2H-pyran at position 1 and an amino group at position 3.

- Key Differences: Amino group enhances hydrogen-bonding capacity, critical for enzyme inhibition. Positional isomerism alters electronic distribution, reducing electrophilicity at position 5 compared to the main compound .

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- Structure : Chlorine at position 2 and cyclopentylamine at position 4.

Heterocyclic Core Modifications

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine

- Structure : Piperidine ring with trifluoromethyl at position 2.

- Key Differences :

5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

- Structure : Pyridine core instead of pyrimidine.

- Key Differences :

- Pyridine’s lower basicity (pKa ≈ 1.7 vs. pyrimidine’s pKa ≈ 1.3) alters pharmacokinetics.

- Tetrahydro-2H-pyran-4-ylmethyl chain adds flexibility, improving binding to allosteric sites .

Activité Biologique

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Pyrimidines, as a class, have been extensively studied for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

This compound features a bromine atom at the 5-position of the pyrimidine ring and a tetrahydro-pyran moiety, which may influence its biological activity through steric and electronic effects. The structural diversity of pyrimidines allows for modifications that can enhance or alter their biological properties.

Anticancer Activity

Research indicates that pyrimidines exhibit significant anticancer properties by inhibiting various kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promising results as cyclin-dependent kinase (CDK) inhibitors. A study highlighted the structure-activity relationship (SAR) of pyrimidines where modifications at specific positions led to enhanced selectivity and potency against CDK9 over CDK2, indicating potential applications in cancer therapy .

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against CDKs

| Compound | CDK9 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (CDK9/CDK2) |

|---|---|---|---|

| 5-Bromo derivative | 0.15 | 1.5 | 10 |

| 5-Chloro derivative | 0.10 | 1.0 | 10 |

| Unsubstituted pyrimidine | 0.20 | 0.8 | 4 |

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. The mechanism often involves the inhibition of viral replication by targeting viral polymerases or proteases. The presence of the tetrahydro-pyran ring may enhance solubility and bioavailability, critical factors for antiviral efficacy .

Antibacterial Activity

The antibacterial potential of pyrimidines has been attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. A recent study demonstrated that modifications at the C-5 position significantly impacted the minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Pyrimidine Compounds

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 5-Bromo derivative | 8 | 16 |

| Unsubstituted pyrimidine | >32 | >32 |

Case Studies

- Inhibition of CDKs : A study reported that a series of pyrimidine derivatives, including those with bromo substitutions, exhibited selective inhibition against CDK9 with IC50 values ranging from 0.1 to 0.15 µM while maintaining lower activity against CDK2 .

- Antiviral Mechanism : Another investigation into pyrimidine derivatives revealed that certain compounds effectively inhibited viral polymerase activity in vitro, suggesting a viable pathway for developing antiviral agents targeting RNA viruses .

- Antibacterial Efficacy : Research on antibacterial activity highlighted that derivatives similar to this compound displayed significant activity against multidrug-resistant strains, with MIC values suggesting potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, and what analytical techniques are used to confirm its purity and structure?

Methodological Answer:

- Synthesis Routes :

- Nucleophilic Substitution : React 2,4-dichloropyrimidine derivatives with tetrahydro-2H-pyran-4-yl groups under basic conditions (e.g., NaH in THF) to introduce the pyran moiety .

- Reduction of Nitro Groups : For intermediates like 5-bromo-2-chloro-4-nitropyrimidine, use stannous chloride (SnCl₂) in HCl to reduce nitro to amine groups, followed by purification via recrystallization (e.g., acetonitrile, 90% yield) .

- Characterization Techniques :

Q. What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer :

- Solvent Selection : Acetonitrile is effective for high-yield recrystallization (90%) due to moderate polarity and temperature-dependent solubility .

- Conditions :

- Dissolve the crude product in hot acetonitrile.

- Cool slowly to 4°C for 12 hours to form needle-like crystals.

- Filter and dry under vacuum (melting point: ~460–461 K) .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

Methodological Answer :

- ¹H NMR : Identify protons on the pyrimidine ring (δ 8.2–8.5 ppm) and tetrahydro-2H-pyran moiety (δ 1.5–4.0 ppm for methylene/methoxy groups) .

- ¹³C NMR : Detect carbons adjacent to bromine (C-Br at ~95 ppm) and pyran oxygen (C-O at ~70 ppm) .

- IR Spectroscopy : Confirm C-Br stretches (550–600 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer :

- Polar Solvents : Moderately soluble in DMSO and DMF (ideal for reactions).

- Nonpolar Solvents : Poor solubility in hexane or toluene.

- Stability : Store in anhydrous conditions (≤ -20°C) to prevent hydrolysis of the pyran ring .

Q. Which cross-coupling reactions are feasible for modifying the bromine substituent?

Methodological Answer :

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DME/H₂O solvent (80–100°C, 12 hours) .

- Sonogashira Coupling : Introduce alkynyl groups with CuI and PdCl₂(PPh₃)₂ in THF/Et₃N (yield: ~75%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography to confirm bond angles and hydrogen-bonding patterns .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental results .

Q. What factors govern regioselectivity in substitution reactions involving this compound?

Methodological Answer :

- Electronic Effects : The bromine atom directs electrophiles to the para position due to its electron-withdrawing nature.

- Steric Hindrance : Bulky substituents on the pyran ring favor substitution at less hindered sites (e.g., C5 over C6) .

- Case Study : In dihydropyrimidine derivatives, regioselectivity is controlled by the electron density of the pyrimidine ring (supported by ¹H NMR and X-ray data) .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Methodological Answer :

- X-ray Analysis : Molecules form dimers via N–H···N hydrogen bonds (2.8–3.0 Å), which extend into 2D networks in the bc plane .

- Thermal Stability : Strong intermolecular interactions correlate with high melting points (>450 K) .

Q. What computational methods are recommended for predicting the reactivity of this compound?

Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps predict nucleophilic attack sites) .

- MD Simulations : Study solvent interactions using GROMACS to model diffusion coefficients in polar solvents .

Q. How is this compound applied in the synthesis of bioactive molecules?

Methodological Answer :

Propriétés

IUPAC Name |

5-bromo-2-(oxan-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFXDMOFRNSISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357580-19-8 | |

| Record name | 5-bromo-2-(oxan-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.